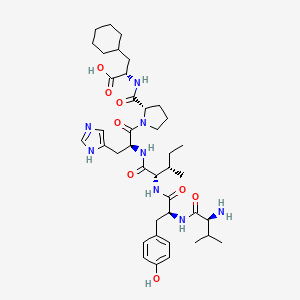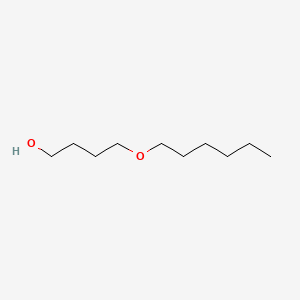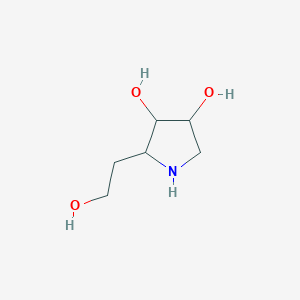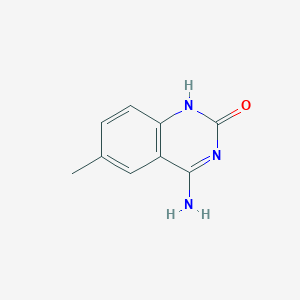![molecular formula C15H17BrO2 B14177424 Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate CAS No. 921755-12-6](/img/structure/B14177424.png)
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromophenyl group attached to an ethenylidene moiety, which is further connected to a pentanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenylidene moiety to an ethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethenylidene moiety can participate in conjugation with electron-rich systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the ethenylidene moiety, resulting in different reactivity and applications.
Ethyl 2-(4-chlorophenyl)ethenylidene]pentanoate: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenyl)ethenylidene]pentanoate: The presence of a methyl group instead of bromine changes the compound’s steric and electronic characteristics.
Propriétés
Numéro CAS |
921755-12-6 |
|---|---|
Formule moléculaire |
C15H17BrO2 |
Poids moléculaire |
309.20 g/mol |
InChI |
InChI=1S/C15H17BrO2/c1-3-5-13(15(17)18-4-2)9-6-12-7-10-14(16)11-8-12/h6-8,10-11H,3-5H2,1-2H3 |
Clé InChI |
DKYUHGIXGCXDSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C=CC1=CC=C(C=C1)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)

![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)

![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)

![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)

![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
